molecular formula C24H19N3O5S B2770033 3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 2-phenoxyacetate CAS No. 851126-38-0

3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 2-phenoxyacetate

Cat. No. B2770033
CAS RN: 851126-38-0
M. Wt: 461.49
InChI Key: RXHUXSMRANSSNV-UHFFFAOYSA-N
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Description

3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 2-phenoxyacetate is a chemical compound with potential applications in scientific research. This compound is a pyrazole derivative that has been synthesized using various methods. It exhibits unique biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 2-phenoxyacetate is not fully understood. However, studies have shown that it may act by inhibiting certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It may also act by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been found to reduce inflammation, inhibit cell proliferation, induce apoptosis, and enhance the immune system. It has also been shown to reduce oxidative stress and protect against DNA damage.

Advantages and Limitations for Lab Experiments

The advantages of using 3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 2-phenoxyacetate in lab experiments include its unique properties and potential applications in medicinal chemistry. However, its limitations include its relatively high cost and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 2-phenoxyacetate. These include:
1. Further studies to elucidate its mechanism of action.
2. Evaluation of its potential use as a drug delivery system.
3. Investigation of its potential applications in the treatment of various diseases, such as cancer and inflammatory disorders.
4. Synthesis of analogs to improve its efficacy and reduce its toxicity.
5. Development of new methods for its synthesis to reduce costs and increase yield.
Conclusion:
This compound is a promising compound with potential applications in scientific research. Its unique properties make it a promising candidate for further research in the field of medicinal chemistry. Further studies are needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of 3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 2-phenoxyacetate can be achieved using different methods. One of the most common methods involves the reaction of 2-nitrothiophenol with 3-methyl-1-phenyl-1H-pyrazol-5-amine in the presence of a base, followed by the reaction with 2-phenoxyacetyl chloride. The resulting compound is then purified using column chromatography.

Scientific Research Applications

This compound has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. It has also been evaluated for its potential use as a drug delivery system.

properties

IUPAC Name

[5-methyl-4-(2-nitrophenyl)sulfanyl-2-phenylpyrazol-3-yl] 2-phenoxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O5S/c1-17-23(33-21-15-9-8-14-20(21)27(29)30)24(26(25-17)18-10-4-2-5-11-18)32-22(28)16-31-19-12-6-3-7-13-19/h2-15H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXHUXSMRANSSNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1SC2=CC=CC=C2[N+](=O)[O-])OC(=O)COC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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